2,4-Difluoro-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFFDMRGDWUXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127228-77-7 | |
| Record name | 2,4-Difluoro-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-Difluoro-5-nitrobenzaldehyde: A Key Intermediate in Synthetic and Medicinal Chemistry
Abstract: This document provides an in-depth technical overview of 2,4-Difluoro-5-nitrobenzaldehyde, a critical building block in modern organic synthesis and drug discovery. We will explore its fundamental chemical properties, logical synthetic pathways, and significant applications, particularly its role as a precursor to complex heterocyclic scaffolds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, characterization, and strategic utilization in multi-step synthesis.
Chemical Identity and Physicochemical Properties
This compound is an aromatic aldehyde functionalized with two fluorine atoms and a nitro group. This specific substitution pattern creates a unique electronic environment, rendering the molecule an important and versatile intermediate for further chemical transformations. The strong electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the reactivity of both the aromatic ring and the aldehyde moiety.
Key physicochemical data and identifiers for this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₃ | [1] |
| Molecular Weight | 187.10 g/mol | [1][2] |
| CAS Number | 127228-77-7 | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=CC1=CC(=O)=C(F)C=C1F | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the nitration of a 2,4-difluorobenzaldehyde precursor. The choice of this pathway is governed by the directing effects of the substituents on the aromatic ring.
Causality of the Synthetic Route: The aldehyde group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. In the 2,4-difluorobenzaldehyde starting material, the C5 position is ortho to the C4-fluoro group and meta to both the C1-aldehyde and the C2-fluoro group. The powerful ortho-, para- directing influence of the fluorine at C4, combined with the deactivating meta-directing effect of the aldehyde, strongly favors the introduction of the nitro group at the C5 position. This regioselectivity is a key consideration for achieving a high yield of the desired isomer.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
Nitrobenzaldehydes are foundational intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3][4] The specific arrangement of functional groups in this compound makes it a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in FDA-approved drugs.[5][6]
The primary roles of this compound in drug development include:
-
Scaffold for Heterocycle Synthesis: The aldehyde group provides a reactive handle for condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization to yield a diverse array of heterocyclic systems.
-
Modulation of Physicochemical Properties: The presence of two fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final drug molecule through favorable electrostatic interactions.
-
Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine, which provides a nucleophilic site for further functionalization, such as amide bond formation or substitution reactions, enabling the assembly of more complex drug candidates.
The strategic utility of this aldehyde as a synthetic intermediate is illustrated in the following logical diagram.
Caption: Application of the aldehyde as a versatile building block in drug discovery.
Spectroscopic and Analytical Characterization
Verification of the identity and purity of this compound is critical. The following table summarizes the expected data from standard analytical techniques. Researchers should always acquire their own data for newly synthesized or purchased batches to validate the material.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehydic proton (downfield, ~10 ppm) and aromatic protons, with coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon (~185-195 ppm), aromatic carbons (showing C-F coupling), and carbons attached to the nitro and fluoro groups. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹), C-NO₂ (asymmetric stretch, ~1530 cm⁻¹; symmetric stretch, ~1350 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of C₇H₃F₂NO₃ (187.0081). |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information: [1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements (Selected):
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Representative Experimental Protocol: Synthesis of an N-Benzyl Imine Derivative
This protocol describes a standard, self-validating procedure for a condensation reaction, demonstrating the utility of the aldehyde's carbonyl group. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be characterized by standard spectroscopic methods.
Objective: To synthesize (E)-N-benzyl-1-(2,4-difluoro-5-nitrophenyl)methanimine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Ethanol (or Methanol), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
TLC plates (silica gel) and appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.87 g, 10 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous ethanol with magnetic stirring.
-
Reagent Addition: Add benzylamine (e.g., 1.12 g, 10.5 mmol) dropwise to the stirred solution at room temperature. A color change or slight warming may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting aldehyde by TLC every 30 minutes. The formation of the less polar imine product should be visible as a new spot with a higher Rf value.
-
Self-Validation Insight: The disappearance of the aldehyde spot on TLC provides a clear endpoint for the reaction, ensuring the process is not terminated prematurely or run unnecessarily long.
-
-
Reaction Completion & Workup: Once the aldehyde is consumed (typically 1-3 hours), add anhydrous magnesium sulfate to the mixture to remove any water formed during the reaction.
-
Purification: Filter off the magnesium sulfate and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude imine product.
-
Final Product: The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Conclusion
This compound is a high-value chemical intermediate with a unique combination of functional groups that enable a wide range of synthetic transformations. Its strategic importance in the construction of fluorinated, nitrogen-containing heterocyclic compounds solidifies its role in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this versatile building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Difluoro-5-nitrobenzaldehyde
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Difluoro-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this complex aromatic compound through a detailed interpretation of its NMR spectra. The analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, often serving as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The precise arrangement of its functional groups—an aldehyde, two fluorine atoms, and a nitro group—on the benzene ring gives rise to a unique electronic environment, which is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for structural verification and for understanding the reactivity of the molecule. This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the two protons on the benzene ring, and one at a higher chemical shift corresponding to the aldehydic proton. The predicted chemical shifts and coupling constants are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.8 - 8.2 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-6 | ~ 8.5 - 8.9 | Doublet of Doublets (dd) | ³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 |
| Aldehyde-H | ~ 10.2 - 10.5 | Singlet (or very fine multiplet) | - |
Interpretation of the Predicted ¹H NMR Spectrum
The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. The aldehyde (-CHO), nitro (-NO₂), and fluorine (-F) groups are all electron-withdrawing, which deshields the aromatic protons, causing them to resonate at higher chemical shifts compared to benzene (δ 7.36 ppm).
-
H-6: This proton is situated between two strongly electron-withdrawing groups: the nitro group at C-5 and the aldehyde group at C-1. This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely in the range of 8.5 - 8.9 ppm. It will appear as a doublet of doublets due to coupling with the fluorine at C-4 (³J H-F) and a smaller meta-coupling with H-3 (⁴J H-H).
-
H-3: This proton is ortho to a fluorine atom at C-4 and para to the nitro group at C-5. The electron-withdrawing nature of these substituents will also cause a downfield shift, though less pronounced than for H-6. Its predicted chemical shift is in the region of 7.8 - 8.2 ppm. The signal will be a doublet of doublets due to coupling with the adjacent fluorine at C-4 (³J H-F) and meta-coupling to H-6 (⁴J H-H).
-
Aldehyde-H: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the range of 10.2 - 10.5 ppm.[1] Any coupling to the aromatic protons would be very small and likely not resolved.
The following diagram illustrates the predicted coupling interactions for the aromatic protons:
Caption: A generalized workflow for NMR-based structural analysis.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed electronic and structural snapshot of the molecule. The strong electron-withdrawing nature of the fluoro and nitro substituents leads to a significant downfield shift of all proton and carbon signals. The presence of fluorine introduces characteristic C-F and H-F coupling patterns that are invaluable for unambiguous signal assignment. This guide serves as a foundational resource for the spectroscopic characterization of this compound and will aid researchers in their synthetic and analytical endeavors.
References
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the FTIR Spectrum Analysis of 2,4-Difluoro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the Fourier-Transform Infrared (FTIR) spectrum analysis of 2,4-Difluoro-5-nitrobenzaldehyde. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles and expert insights necessary for accurate spectral interpretation and application in research and development.
Introduction: The Significance of Vibrational Spectroscopy for this compound
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay of the electron-withdrawing nitro group and halogen substituents on the benzaldehyde core, make it a valuable building block for novel compounds.
FTIR spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular fingerprint of a compound. By probing the vibrational modes of its constituent functional groups, FTIR analysis allows for:
-
Structural Elucidation: Confirming the presence of key functional groups (aldehyde, nitro, C-F bonds, and the aromatic ring).
-
Purity Assessment: Identifying impurities or reaction byproducts.
-
Reaction Monitoring: Tracking the progress of chemical transformations involving this molecule.
This guide will delve into the theoretical and practical aspects of obtaining and interpreting the FTIR spectrum of this compound, drawing upon established spectroscopic principles and comparative data from related substituted benzaldehydes.
Experimental Methodology: Acquiring a High-Quality FTIR Spectrum
The acquisition of a clean, reproducible FTIR spectrum is paramount for accurate analysis. The following section details a robust protocol for the analysis of solid this compound.
Sample Preparation: The Potassium Bromide (KBr) Pellet Method
For solid samples, the KBr pellet technique is a widely used method that minimizes spectral interference.[1][2]
Protocol:
-
Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.[1]
-
Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the ground sample. KBr is transparent in the mid-infrared region.[1]
-
Homogenization: Gently mix the sample and KBr to ensure a uniform distribution.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
Analysis: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.[1]
Causality: The objective of this method is to disperse the analyte molecules within an IR-transparent matrix, thereby reducing scattering of the infrared beam and producing a high-quality spectrum.
Instrumental Parameters
For optimal results, the following instrumental parameters are recommended:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-400 cm⁻¹[3]
-
Resolution: 4 cm⁻¹
-
Scans: Co-addition of 64 scans to improve the signal-to-noise ratio.[4]
-
Background: A background spectrum of air should be collected under the same conditions before running the sample.[4]
Experimental Workflow Diagram
Caption: Logical flow for interpreting the FTIR spectrum.
Trustworthiness and Self-Validation
The predictive analysis presented here is grounded in the well-established principles of vibrational spectroscopy and supported by extensive literature on analogous compounds. To ensure the trustworthiness of an experimental result, the following self-validating steps should be incorporated:
-
Reproducibility: The experiment should be repeated to ensure the consistency of the obtained spectrum.
-
Comparison with Analogs: The obtained spectrum should be compared with the spectra of structurally similar compounds, such as 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and other difluorinated aromatic compounds. The expected shifts in vibrational frequencies due to the specific substitution pattern should be rationalized.
-
Theoretical Calculations: For the highest level of confidence, Density Functional Theory (DFT) calculations can be performed to compute the theoretical vibrational frequencies of this compound. [3][5]The calculated spectrum can then be compared with the experimental data to provide a detailed and validated assignment of the observed bands.
Conclusion
The FTIR spectrum of this compound is rich with information that is crucial for its identification, purity assessment, and the study of its chemical behavior. A thorough understanding of the characteristic vibrational modes of the aldehyde, nitro, and fluoro functional groups, in conjunction with the aromatic ring vibrations, allows for a detailed and accurate interpretation of its spectrum. By following the robust experimental protocol and the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize FTIR spectroscopy as a powerful analytical tool in their work with this important molecule.
References
-
Kalaichelvan, S., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Badawi, H. M., et al. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. PubMed. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde. NIST WebBook. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Download Scientific Diagram. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
PubChem. (n.d.). 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Available at: [Link]
-
ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Request PDF. Available at: [Link]
-
MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Download Scientific Diagram. Available at: [Link]
-
Journal of Molecular Structure. (2001). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Available at: [Link]
-
Royal Society of Chemistry. (2015). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]
-
ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
National Institutes of Health. (2012). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. PMC. Available at: [Link]
-
National Institutes of Health. (2020). Cavity frequency-dependent theory for vibrational polariton chemistry. PMC. Available at: [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Difluoro-5-nitrobenzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. This document, authored for an audience of researchers, scientists, and drug development professionals, offers a detailed analysis of the compound's characteristics, including its melting and boiling points, spectroscopic signature, and synthetic pathways. By synthesizing theoretical calculations with data from analogous compounds, this guide aims to provide a robust resource for the effective utilization of this versatile molecule.
Introduction: The Significance of Fluorinated Nitroaromatics
This compound belongs to a class of fluorinated nitroaromatic compounds that are of significant interest in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can dramatically alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitro group, a strong electron-withdrawing moiety, and the aldehyde functionality, a versatile reactive handle, further contribute to the compound's utility as a building block for a diverse range of complex molecular architectures.
This guide will delve into the specific properties of this compound, providing a critical analysis of its known and predicted characteristics to facilitate its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physical properties of a compound is paramount for its effective use in synthesis and purification. While experimental data for this compound is not extensively reported in the literature, a combination of computational predictions and comparative analysis with structurally related compounds allows for a reliable estimation of its key physical parameters.
Molecular Structure and Core Data
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₃ | [1] |
| Molecular Weight | 187.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 127228-77-7 | [2] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])F)F)C=O | PubChemLite[3] |
| InChI Key | MMFFDMRGDWUXDH-UHFFFAOYSA-N | PubChemLite[3] |
digraph "2_4_Difluoro_5_nitrobenzaldehyde" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; F1 [label="F"]; F2 [label="F"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H2 [label="H"]; H3 [label="H"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- H1 [label=""];
C2 -- F1 [label=""]; C4 -- F2 [label=""];
C5 -- N1 [label=""]; N1 -- O2 [label="=[+]"]; N1 -- O3 [label="--[-]"];
C3 -- H2 [label=""]; C6 -- H3 [label=""];
{rank=same; C1 C2 C3 C4 C5 C6}; }
Figure 1: Chemical structure of this compound.
Melting and Boiling Points: An Estimation-Based Approach
Melting Point:
The melting point of a solid is influenced by factors such as molecular symmetry, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding), and crystal packing efficiency.
For comparison, consider the experimentally determined melting point of the related compound, 2-fluoro-5-nitrobenzaldehyde , which is reported to be in the range of 57-60 °C . The addition of a second fluorine atom at the 4-position in this compound is expected to increase the molecular weight and potentially alter the crystal lattice structure. The increased polarity due to the additional C-F bond could lead to stronger dipole-dipole interactions, which would generally favor a higher melting point. Therefore, it is reasonable to predict that the melting point of this compound will be slightly higher than that of its monofluorinated counterpart.
Boiling Point:
The boiling point is primarily determined by the strength of intermolecular forces. As with the melting point, the introduction of a second fluorine atom increases the molecular weight and polarity of the molecule. This enhancement in intermolecular forces would suggest a higher boiling point compared to 2-fluoro-5-nitrobenzaldehyde.
Table of Comparative Physical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60 | Not Reported |
| This compound | C₇H₃F₂NO₃ | 187.10 | Estimated: > 60 | Estimated: Higher than monofluorinated analog |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | 216.3 |
It is crucial to note that these are estimations and should be confirmed by experimental determination.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes, primarily involving the nitration of a difluorobenzaldehyde precursor or the formylation of a difluoronitrobenzene derivative.
Proposed Synthetic Pathway: Nitration of 2,4-Difluorobenzaldehyde
A common and effective method for the synthesis of nitroaromatic compounds is the direct nitration of the corresponding aromatic precursor.
Figure 2: Proposed synthetic pathway for this compound via nitration.
Experimental Protocol (Adapted from related syntheses):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,4-difluorobenzaldehyde. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 2,4-difluorobenzaldehyde, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of by-products.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Recrystallization: This purification technique is based on the principle that the solubility of a compound increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar structures.[4]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons will be influenced by both fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal (typically δ 185-195 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbons directly attached to the fluorine atoms showing characteristic splitting due to C-F coupling.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Bands around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.10 g/mol ). Fragmentation patterns are expected to involve the loss of the nitro group (NO₂), the formyl group (CHO), and potentially fluorine atoms.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, related compounds such as 2-fluoro-5-nitrobenzaldehyde are classified as irritants to the skin, eyes, and respiratory system.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. While experimental determination of its melting and boiling points is still required for a complete profile, the estimations and synthetic protocols outlined herein offer a solid foundation for researchers and scientists working with this compound. The detailed analysis of its predicted spectroscopic data will further aid in its characterization and quality control. As research into fluorinated compounds continues to expand, a thorough understanding of key building blocks like this compound will be increasingly vital for the development of novel and innovative chemical entities.
References
-
PubChem. 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C7H3F2NO3). [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
- Google Patents. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
-
NIST WebBook. Benzaldehyde, 4-nitro-. [Link]
-
ATB. 4-Nitrobenzaldehyde. [Link]
-
NIST WebBook. 5-Hydroxy-2-nitrobenzaldehyde. [Link]
-
NIST WebBook. Benzaldehyde, 2-nitro-. [Link]
-
Riddhi Siddhi Industries. para nitro benzaldehyde Supplier in Ankleshwar,Trader,in Gujarat. [Link]
Sources
- 1. 4,5-Difluoro-2-nitrobenzaldehyde | C7H3F2NO3 | CID 19957297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 127228-77-7|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H3F2NO3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2,4-Difluoro-5-nitrobenzaldehyde
Abstract
2,4-Difluoro-5-nitrobenzaldehyde is a pivotal chemical intermediate whose synthetic utility is dominated by the reactivity of its aldehyde functionality. The aromatic ring is heavily substituted with three potent electron-withdrawing groups: two fluoro substituents at positions 2 and 4, and a nitro group at position 5. This electronic arrangement profoundly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the aldehyde's reactivity, grounded in the principles of physical organic chemistry. We will explore the electronic effects governing its behavior, detail key chemical transformations with mechanistic insights, and provide field-proven experimental protocols for its application in synthesis.
The Electronic Landscape: Understanding the Heightened Reactivity
The reactivity of an aromatic aldehyde is fundamentally dictated by the electronic nature of the substituents on the benzene ring.[1] In the case of this compound, the aldehyde group is influenced by the synergistic electron-withdrawing effects of two fluorine atoms and a nitro group.
-
Inductive Effect (-I): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. The nitro group also possesses a powerful -I effect.
-
Mesomeric Effect (-M): The nitro group at the meta position relative to the aldehyde (position 5) and the fluorine at the ortho position (position 2) strongly withdraw electron density through resonance. This delocalization of electrons further depletes the electron density of the ring and, consequently, the carbonyl carbon.
This combination of strong -I and -M effects creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally strong electrophile.[1][2] Compared to unsubstituted benzaldehyde, this compound is significantly more reactive towards nucleophiles.[3] This enhanced reactivity is the cornerstone of its utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4]
Caption: Electronic influence of substituents on aldehyde reactivity.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it a versatile substrate for a range of crucial organic transformations.
Nucleophilic Addition: The Fundamental Reaction
The archetypal reaction of any aldehyde is nucleophilic addition.[5] A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5] This intermediate is then typically protonated to yield an alcohol.[5] The presence of strong electron-withdrawing groups accelerates this process significantly compared to less substituted benzaldehydes.[2][3]
Caption: General mechanism of nucleophilic addition.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to a carbonyl group, followed by dehydration.[6] The high electrophilicity of this compound makes it an excellent substrate for this reaction, often proceeding under mild conditions to form an α,β-unsaturated product.[7]
Field-Proven Protocol: Synthesis of 2-((2,4-Difluoro-5-nitrophenyl)methylene)malononitrile
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 187.1 mg) and malononitrile (1.1 mmol, 72.7 mg).
-
Solvent Addition: Add 5 mL of ethanol, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired product.
Caption: Workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium ylide (Wittig reagent).[8][9] The reaction proceeds via a betaine or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine oxide byproduct.[10] The electrophilic nature of this compound facilitates the initial nucleophilic attack by the ylide.
Field-Proven Protocol: Synthesis of 1-(2,4-Difluoro-5-nitrostyryl)benzene
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Stir for 30 minutes at 0 °C; the formation of the ylide is indicated by a color change (typically to orange or deep red).
-
Reaction with Aldehyde: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.[11]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).[12]
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkene.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14] The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[13] The first step, imine formation, is a nucleophilic addition-elimination reaction that is highly efficient with an activated aldehyde like this compound.
Field-Proven Protocol: Synthesis of N-Benzyl-1-(2,4-difluoro-5-nitrophenyl)methanamine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in 15 mL of methanol.
-
Imine Formation: Add 3Å molecular sieves or a catalytic amount of acetic acid to promote imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by carefully adding 10 mL of water. Remove the methanol under reduced pressure.
-
Extraction & Isolation: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amine product via column chromatography.
Caption: Two-stage mechanism of reductive amination.
Spectroscopic Characterization Profile
While a dedicated high-resolution spectrum for this compound requires experimental acquisition, its key spectroscopic features can be reliably predicted based on the analysis of similar structures.[2][15]
| Spectroscopic Data Summary | |
| Technique | Expected Observations |
| ¹H NMR | Aldehydic Proton (CHO): A singlet significantly downfield, expected around δ 10.0-10.5 ppm.[15]Aromatic Protons: Two doublets or doublet of doublets in the δ 7.5-9.0 ppm range, showing coupling to each other and to the fluorine atoms. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.[15]Aromatic Carbons: Signals in the δ 110-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[2]NO₂ Stretches: Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).[2][15]C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₃F₂NO₃ = 187.11 g/mol ). |
Conclusion
The aldehyde group in this compound exhibits a reactivity profile dominated by the powerful electron-withdrawing nature of its aromatic substituents. This heightened electrophilicity makes it an exceptionally valuable and versatile building block for a multitude of organic transformations, including nucleophilic additions, condensations, olefinations, and reductive aminations. The predictable and robust reactivity, coupled with the synthetic handles provided by the fluoro and nitro groups, solidifies its importance as a key intermediate for researchers and professionals in drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a practical framework for leveraging the unique chemical properties of this important synthetic intermediate.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- BenchChem. (n.d.). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
- Clark, J. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide.
- ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
- CDN Science. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide.
- Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives.
- MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.
- Chad's Prep. (2021). Introduction to Nucleophilic Addition of Ketones and Aldehydes.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- LibreTexts Chemistry. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- BenchChem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chem-Impex. (n.d.). 4-Fluoro-2-nitro-benzaldehyde.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- LibreTexts Chemistry. (2023). Wittig Reaction.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 2,4-Difluoro-5-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2,4-Difluoro-5-nitrobenzaldehyde has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functional groups that can be orchestrated to construct complex molecular architectures. The presence of an aldehyde for diverse condensation and coupling reactions, coupled with two activatable fluorine atoms for nucleophilic aromatic substitution (SNAr), and a nitro group that can be readily transformed into other functionalities, provides medicinal chemists with a powerful tool for scaffold diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of key therapeutic classes, including kinase and PARP inhibitors, and provide detailed, field-proven protocols for its key transformations.
Chemical Profile and Strategic Advantages
The utility of this compound stems from the interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group significantly activates the phenyl ring towards nucleophilic attack, rendering the fluorine atoms at positions 2 and 4 susceptible to displacement. This electronic arrangement is pivotal for the construction of diaryl ether and amino-aryl linkages, which are common motifs in many biologically active molecules.[1] Furthermore, the aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[2][3]
The strategic placement of the fluorine atoms also offers inherent advantages in drug design. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting the overall druglikeness of a molecule.[4]
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors represent a cornerstone of modern oncology and immunology. The 2,4-difluoro-5-nitrophenyl scaffold is a recurring motif in a number of potent kinase inhibitors, where it often serves as a key recognition element for the hinge region of the kinase domain.
Workflow for Kinase Inhibitor Synthesis
The general strategy for constructing kinase inhibitors using this compound involves a sequential SNAr reaction followed by modification of the aldehyde and nitro group.
Caption: Synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of a 4-Anilino-quinoline Kinase Inhibitor Precursor
This protocol details the initial SNAr reaction, a critical step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-aminophenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[6] The 2,4-difluoro-5-nitrophenyl moiety is a key pharmacophore in several PARP inhibitors, where it contributes to potent and selective inhibition.
Synthetic Strategy for PARP Inhibitors
The synthesis of PARP inhibitors often involves the construction of a phthalazinone or a similar heterocyclic core. This compound can serve as a precursor to the substituted phenyl ring that is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.[6]
Caption: Synthetic pathway for PARP inhibitors.
Protocol 2: Oxidation of this compound to the Corresponding Benzoic Acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a common transformation in the synthesis of PARP inhibitors.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone.
-
Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the reaction mixture while maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Add sodium bisulfite to the filtrate to quench any remaining permanganate.
-
Acidify the solution with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-difluoro-5-nitrobenzoic acid.
Synthesis of Heterocyclic Scaffolds
The aldehyde functionality of this compound provides a gateway to a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[7]
Protocol 3: Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are known to exhibit a range of biological activities.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the dihydropyrimidinone derivative.
Quantitative Data Summary
While specific yield and activity data for compounds derived directly from this compound are not extensively published, the following table provides representative data for analogous compounds, highlighting the potential of this building block.
| Compound Class | Representative Target | IC₅₀ (nM) | Reference |
| Kinase Inhibitor | VEGFR-2 | <10 | [2] |
| PARP Inhibitor | PARP-1 | <50 | [6] |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this valuable starting material in their quest for novel therapeutic agents. The strategic incorporation of the 2,4-difluoro-5-nitrophenyl moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles, making it a key component in the modern medicinal chemist's toolbox.
References
- Pasdar, H. (2024).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19957297, 4,5-Difluoro-2-nitrobenzaldehyde. Retrieved January 23, 2026 from [Link].
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Applic
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
- Synthesis of biologically active heterocyclic compounds
- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
- Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applic
- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Semantic Scholar.
- III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the n
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. researchgate.net [researchgate.net]
- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 4. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
Application Notes and Protocols for the Wittig Reaction of 2,4-Difluoro-5-nitrobenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Complex Aromatic Scaffolds
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds, transforming carbonyl compounds into alkenes.[1][2] Discovered by Georg Wittig in 1954, this reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] Its significance lies in the high degree of regioselectivity, ensuring the precise placement of the newly formed double bond.[4] This is particularly crucial when dealing with highly functionalized and electronically complex substrates such as 2,4-Difluoro-5-nitrobenzaldehyde.
The presence of two strongly electron-withdrawing fluorine atoms and a nitro group on the benzaldehyde ring system renders this compound a highly electron-deficient substrate. This electronic nature significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide.[5] Consequently, the Wittig reaction with this substrate is often facile and can proceed under mild conditions. However, the electronic and steric factors also influence the stereochemical outcome of the reaction, necessitating a careful selection of reagents and reaction parameters to achieve the desired alkene isomer.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with this compound. We will delve into the mechanistic nuances dictated by the substrate's unique electronic properties, offer detailed, field-proven protocols, and discuss critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Considerations for an Electron-Deficient Benzaldehyde
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl group of an aldehyde or ketone.[5][6] This initial attack forms a betaine intermediate, which subsequently collapses to an oxaphosphetane ring.[1][6] The decomposition of this four-membered ring intermediate yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[6]
The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the phosphorus ylide.[1]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge and increases their stability. Reactions with stabilized ylides are generally reversible in the initial steps, allowing for thermodynamic control and favoring the formation of the more stable (E)-alkene.[1]
-
Unstabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon and are more reactive. The reaction is typically under kinetic control, leading predominantly to the formation of the less stable (Z)-alkene.[1]
For a highly electron-deficient aldehyde like this compound, the enhanced reactivity of the carbonyl group can influence the reaction pathway and stereochemical outcome. The strong electron-withdrawing nature of the substituents can also affect the stability of the betaine and oxaphosphetane intermediates.
Experimental Protocols
This section outlines a detailed protocol for the Wittig reaction of this compound with a representative stabilized ylide, (Triphenylphosphoranylidene)acetonitrile, to yield (E)-3-(2,4-Difluoro-5-nitrophenyl)acrylonitrile.
Diagram of the Experimental Workflow
Caption: Workflow for the Wittig reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 162558-37-4 | 187.09 | Store in a cool, dry place. |
| (Cyanomethyl)triphenylphosphonium chloride | 5639-44-1 | 337.78 | Hygroscopic, store under inert atmosphere. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Use freshly distilled or from a solvent purification system. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction and chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying the organic phase. |
| Silica Gel (for column chromatography) | 7631-86-9 | - | 230-400 mesh. |
Step-by-Step Protocol
-
Preparation of the Ylide (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (Cyanomethyl)triphenylphosphonium chloride (1.1 equivalents).
-
Suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the solution of this compound dropwise to the ylide solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The product is expected to be a new, less polar spot compared to the starting aldehyde.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.[7]
-
A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the product from the triphenylphosphine oxide byproduct.
-
An alternative method to remove the bulk of the triphenylphosphine oxide is to triturate the crude solid with a solvent in which the product is sparingly soluble but the oxide is more soluble (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Another approach involves the precipitation of the triphenylphosphine oxide as a complex with zinc chloride.
-
Characterization
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Key Parameters and Optimization
The success of the Wittig reaction with this compound hinges on the careful control of several key parameters.
| Parameter | Recommended Conditions | Rationale and Impact on the Reaction |
| Ylide Type | Stabilized or semi-stabilized ylides | For electron-deficient aldehydes, stabilized ylides generally provide good yields of the (E)-alkene.[1] The use of unstabilized ylides may lead to a mixture of (E) and (Z) isomers.[1] |
| Base | NaH, K₂CO₃, DBU | The choice of base depends on the pKa of the phosphonium salt. For salts with acidic α-protons (as with stabilized ylides), weaker bases like potassium carbonate can be sufficient. For less acidic protons, stronger bases like sodium hydride are required.[4] |
| Solvent | Anhydrous THF, CH₂Cl₂, Toluene | Aprotic, anhydrous solvents are crucial to prevent the quenching of the ylide.[4] The choice of solvent can also influence the stereoselectivity of the reaction. |
| Temperature | 0 °C to room temperature | The initial ylide formation is often performed at 0 °C to control the exothermicity. The Wittig reaction itself can typically be run at room temperature. For highly reactive substrates, lower temperatures may be employed to improve selectivity. |
| Reaction Time | 2-12 hours | Reaction times are dependent on the reactivity of the ylide and the aldehyde. Monitoring by TLC is essential to determine the point of completion.[8] |
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For a highly stereoselective synthesis of the (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction serves as an excellent alternative to the traditional Wittig reaction.[9][10] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[9] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process.[9]
HWE Reaction Workflow
Caption: Workflow for the HWE reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete ylide formation (inactive base, wet solvent/reagents). | Ensure all glassware is flame-dried, use freshly opened or distilled anhydrous solvents, and verify the activity of the base. |
| Low reactivity of the ylide. | Consider using a stronger base or a more reactive phosphonium salt. | |
| Formation of a mixture of (E) and (Z) isomers | Use of a semi-stabilized or unstabilized ylide. | For (E)-selectivity, use a stabilized ylide or consider the HWE reaction. For (Z)-selectivity with unstabilized ylides, salt-free conditions are often preferred. |
| Reaction conditions favoring equilibration. | Adjust the temperature and solvent. | |
| Difficulty in removing triphenylphosphine oxide | Co-elution during column chromatography. | Optimize the chromatography conditions (solvent system, gradient). Consider alternative purification methods like trituration or precipitation with ZnCl₂. |
Conclusion
The Wittig reaction of this compound is a highly effective method for the synthesis of corresponding stilbene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electron-deficient nature of the aldehyde facilitates a smooth reaction, often leading to high yields. By carefully selecting the appropriate ylide and optimizing the reaction conditions, researchers can achieve the desired stereochemical outcome. For enhanced (E)-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction presents a compelling alternative. The protocols and guidelines presented in this application note are designed to provide a solid foundation for the successful implementation of these powerful olefination reactions in your research and development endeavors.
References
-
Ashenhurst, J. (2018). Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
-
(2023). Wittig Reaction. Chemistry LibreTexts. [Link]
-
(2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
Rodrigues, T., Lopes, F., & Moreira, R. (2012). Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. Synthetic Communications, 42(5), 747–755. [Link]
-
Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(6), 347-349. [Link]
-
(n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
(n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
(n.d.). 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
(n.d.). Wittig reaction. Wikipedia. [Link]
-
Chen, C. H., et al. (2021). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry, 60(1), 335-343. [Link]
-
(n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(53), 33436-33455. [Link]
-
(n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Iannuzzi, F., et al. (2020). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 22(23), 9226-9230. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
da Silva, F. A. F., et al. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 13(45), 31693-31700. [Link]
-
da Silva, F. A. F., et al. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. ResearchGate. [Link]
-
(n.d.). Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]
-
Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
(n.d.). One-Pot, Fluoride-Promoted Wittig Reaction. Request PDF on ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. delval.edu [delval.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Reduction of 2,4-Difluoro-5-nitrobenzaldehyde
Introduction: The Strategic Importance of 2,4-Difluoro-5-aminobenzaldehyde
The selective reduction of the nitro group in 2,4-Difluoro-5-nitrobenzaldehyde to yield 2,4-Difluoro-5-aminobenzaldehyde is a pivotal transformation in synthetic organic chemistry. This product serves as a crucial building block in the pharmaceutical and agrochemical industries, where the unique electronic properties imparted by the fluorine atoms and the reactive handles of the amine and aldehyde groups are exploited to construct complex molecular architectures with enhanced biological activity and metabolic stability. The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the susceptible aldehyde functionality and avoiding defluorination. This guide provides a comprehensive overview of robust methodologies for this transformation, detailing the underlying principles, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Methodology Overview: A Comparative Analysis of Reduction Strategies
Several methods are available for the reduction of aromatic nitro compounds. However, the presence of an aldehyde group and fluorine substituents on the aromatic ring of this compound necessitates a careful selection of the reducing agent and reaction conditions to ensure high chemoselectivity. This document focuses on three widely applicable and effective methods:
-
Iron-Mediated Reduction (Fe/NH₄Cl): A classic, cost-effective, and environmentally benign method that often exhibits excellent chemoselectivity for the nitro group.
-
Stannous Chloride (SnCl₂) Reduction: A mild and selective method, particularly useful when other reducible functional groups are present.
-
Catalytic Transfer Hydrogenation (CTH): A versatile technique that avoids the use of high-pressure hydrogen gas, offering a safer alternative with high selectivity.
The following table summarizes the key aspects of each method, providing a quick reference for comparison.
| Method | Key Advantages | Key Considerations | Typical Yield | Reaction Time | Cost |
| Fe/NH₄Cl | - High chemoselectivity- Inexpensive reagents- Environmentally friendly | - Heterogeneous reaction, requires efficient stirring- Work-up can be tedious to remove iron sludge | 85-95% | 1-4 hours | Low |
| SnCl₂ | - Mild reaction conditions- High selectivity for the nitro group | - Stoichiometric amounts of tin salts required- Tin waste can be an environmental concern | 80-90% | 1-3 hours | Moderate |
| CTH (HCOOH/Et₃N) | - Avoids high-pressure H₂- High selectivity with appropriate catalyst- Cleaner reaction profiles | - Catalyst cost can be high- Optimization of catalyst and hydrogen donor may be required | 90-98% | 2-6 hours | High |
Method 1: Iron-Mediated Reduction with Ammonium Chloride
Scientific Principle and Rationale
The reduction of a nitro group using iron metal in the presence of an electrolyte like ammonium chloride is a classic and highly effective method. The reaction proceeds via a series of single electron transfers from the iron surface to the nitro group. The ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process. This method is particularly favored for its high chemoselectivity, as it typically does not reduce other functional groups like aldehydes, ketones, esters, or nitriles.[1][2] The use of activated iron, for instance by pre-treatment with a dilute acid, can further enhance the reaction rate.[3] The work-up involves filtering off the iron oxides, which can sometimes be challenging on a large scale.[4]
Visualizing the Workflow: Fe/NH₄Cl Reduction
Caption: Workflow for the Fe/NH₄Cl reduction of this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-Difluoro-5-aminobenzaldehyde.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Stannous Chloride (SnCl₂) Reduction
Scientific Principle and Rationale
Stannous chloride (tin(II) chloride) is a mild and effective reducing agent for the selective conversion of aromatic nitro compounds to anilines.[5] The reaction is typically carried out in an acidic medium, often with concentrated hydrochloric acid, or in alcoholic solvents. SnCl₂ acts as a source of electrons, and the reduction proceeds through a series of intermediates. This method is known for its high chemoselectivity, leaving other reducible groups such as aldehydes, ketones, and esters intact.[6] However, a significant drawback is the need for stoichiometric quantities of the tin salt, leading to the generation of tin-containing waste, which requires proper disposal.
Visualizing the Mechanism: Electron Transfer from Sn(II)
Caption: Simplified mechanism of nitro group reduction by SnCl₂.
Detailed Experimental Protocol
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (for basification)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (3.0-5.0 eq) to the solution. If using acidic conditions, a small amount of concentrated HCl can be added.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often exothermic. Monitor the progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into an ice-water mixture.
-
Basification: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the crude 2,4-Difluoro-5-aminobenzaldehyde.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Safety Note: Stannous chloride is corrosive and can cause skin and eye burns.[4] Handle with appropriate personal protective equipment, including gloves and safety goggles. The work-up should be performed in a well-ventilated fume hood.
Method 3: Catalytic Transfer Hydrogenation (CTH)
Scientific Principle and Rationale
Catalytic transfer hydrogenation (CTH) is a powerful and versatile method for the reduction of various functional groups, including nitroarenes.[7] This technique utilizes a hydrogen donor, such as formic acid or its salts (e.g., ammonium formate), in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the transfer of hydrogen from the donor to the substrate. CTH offers a significant safety advantage over traditional catalytic hydrogenation as it avoids the use of flammable and high-pressure hydrogen gas.[8] The chemoselectivity of CTH is often excellent, allowing for the reduction of the nitro group in the presence of sensitive functionalities like aldehydes.[9]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for transfer hydrogenation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N) or Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) and a magnetic stir bar, add methanol or ethanol.
-
Catalyst Addition: Carefully add palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogen Donor Addition: Slowly add a solution of formic acid (5.0 eq) and triethylamine (5.0 eq) in the reaction solvent, or add ammonium formate (5.0 eq) directly.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (to remove excess formic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify 2,4-Difluoro-5-aminobenzaldehyde by column chromatography or recrystallization if necessary.
Characterization of 2,4-Difluoro-5-aminobenzaldehyde
The successful synthesis of 2,4-Difluoro-5-aminobenzaldehyde should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm) and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Conclusion and Recommendations
The choice of method for the reduction of this compound depends on several factors including the scale of the reaction, cost considerations, and available laboratory equipment.
-
For large-scale synthesis and cost-effectiveness , the Fe/NH₄Cl method is highly recommended due to its high chemoselectivity and the low cost of reagents.[4]
-
For small-scale reactions where mild conditions are paramount and the presence of other sensitive functional groups is a concern, stannous chloride reduction is an excellent choice, provided that proper waste disposal procedures are in place.[6]
-
Catalytic transfer hydrogenation offers a safe and clean alternative with high yields, particularly when high-pressure hydrogenation facilities are not available. It is an ideal method for laboratory-scale synthesis and process development.[7][9]
It is always recommended to perform a small-scale trial reaction to optimize the conditions for the specific substrate and desired outcome before proceeding to a larger scale.
References
- Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic and Inorganic Chemistry, 1(1), 1-7.
- Gallagher, W. P., et al. (2012). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Organic Process Research & Development, 16(9), 1535-1540.
- Liu, Y., et al. (2005).
-
Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879. Available at: [Link]
-
Jiang, H., et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 19(5), 1344-1351. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Data. Available at: [Link]
-
Kappe, C. O. (2012). Catalytic Transfer Hydrogenation with Waste-Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. ChemSusChem, 5(11), 2155-2159. Available at: [Link]
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 60(10), 744-748.
-
Pérez, J. M., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Catalysts, 9(10), 834. Available at: [Link]
-
Kim, J., et al. (2018). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Molecules, 23(10), 2469. Available at: [Link]
-
de Kiewiet, T. E., & Stephen, H. (1931). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Journal of the Chemical Society (Resumed), 82-86. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Stannous Chloride. Available at: [Link]
-
Enthaler, S., et al. (2013). Formic Acid as a Hydrogen Source in Homogeneous Catalysis. Chemical Society Reviews, 42(22), 8596-8617. Available at: [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]
-
Wiest, O., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Catalysis, 11(3), 1595-1621. Available at: [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Organic Syntheses. (1951). p-AMINOBENZALDEHYDE. Organic Syntheses, 31, 6. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to the Oxidation of 2,4-Difluoro-5-nitrobenzaldehyde
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2,4-Difluoro-5-nitrobenzoic Acid
In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized aromatic carboxylic acids is a cornerstone of innovation. 2,4-Difluoro-5-nitrobenzoic acid is a valuable building block, sought after for its unique electronic and structural properties imparted by the presence of two fluorine atoms and a nitro group. These substituents create a highly electron-deficient aromatic system, making it a key intermediate in the synthesis of various bioactive molecules and advanced materials. This guide provides a comprehensive experimental procedure for the efficient oxidation of 2,4-Difluoro-5-nitrobenzaldehyde to its corresponding carboxylic acid, with a focus on the robust and reliable Jones oxidation.
Choosing the Right Oxidant: A Rationale for Jones Oxidation
The oxidation of an aromatic aldehyde to a carboxylic acid can be achieved through various methods. However, the presence of strongly electron-withdrawing groups, as in this compound, necessitates a potent oxidizing agent. While reagents like potassium permanganate (KMnO4) are effective, they often require harsh conditions and can lead to side reactions.
The Jones oxidation , which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, offers a compelling alternative.[1][2] It is known for its rapid reaction times, generally high yields, and operational simplicity.[3] The reaction proceeds under acidic conditions, which is compatible with the electron-deficient nature of the substrate. The mechanism involves the formation of a chromate ester from the aldehyde hydrate, which then undergoes elimination to yield the carboxylic acid.[4][5]
Reaction Scheme
Caption: Oxidation of this compound to 2,4-Difluoro-5-nitrobenzoic acid.
Experimental Protocol: Jones Oxidation
This protocol is designed for the safe and efficient oxidation of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Chromium trioxide (CrO₃) | ACS Reagent, ≥99.5% | Fisher Scientific | Highly Toxic and Corrosive. Handle with extreme care in a fume hood. |
| Sulfuric acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | VWR | Corrosive. Add slowly to water to prepare the Jones reagent. |
| Acetone | ACS Reagent Grade | J.T.Baker | Solvent for the reaction. |
| Isopropanol | ACS Reagent Grade | EMD Millipore | Used to quench the reaction. |
| Diethyl ether | ACS Reagent Grade | Macron Fine Chem. | For extraction. |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | BDH Chemicals | For drying the organic layer. |
| Hydrochloric acid (HCl), concentrated | ACS Reagent, ~37% | Sigma-Aldrich | For acidification during work-up. |
| Deionized water | High Purity | In-house | For preparing solutions and washing. |
Step-by-Step Procedure
1. Preparation of the Jones Reagent:
-
CAUTION: This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Carefully and slowly add 2.7 g of chromium trioxide (CrO₃) to 2.3 mL of concentrated sulfuric acid.
-
To this mixture, cautiously add 10 mL of deionized water dropwise with stirring. The final solution should be a clear, reddish-orange color.
2. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of this compound in 50 mL of acetone.
-
Place the flask in an ice-water bath to cool the solution to 0-5 °C.
3. Oxidation Reaction:
-
While maintaining the temperature between 0-5 °C, add the prepared Jones reagent dropwise to the stirred solution of the aldehyde over a period of 15-20 minutes.
-
The color of the reaction mixture will change from reddish-orange to a cloudy green or blue-green, indicating the reduction of Cr(VI) to Cr(III).
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
4. Reaction Quenching and Work-up:
-
To quench any excess oxidant, add isopropanol dropwise until the reddish-orange color is no longer visible and the solution remains green.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Pour the reaction mixture into 150 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
5. Purification by Recrystallization:
-
The crude 2,4-Difluoro-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Diagram
Caption: Experimental workflow for the oxidation of this compound.
Expected Analytical Data
This compound (Starting Material):
-
¹H NMR: Expect the aldehyde proton (CHO) to be a singlet at approximately 10.0-10.5 ppm. The aromatic protons will appear as complex multiplets in the downfield region (7.5-8.5 ppm), showing coupling to each other and to the fluorine atoms.
-
¹³C NMR: The aldehyde carbon (CHO) will be in the range of 185-195 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.
2,4-Difluoro-5-nitrobenzoic Acid (Product):
-
¹H NMR: The carboxylic acid proton (COOH) will be a broad singlet, typically downfield (>12 ppm). The aromatic protons will likely shift slightly compared to the starting material.
-
¹³C NMR: The carboxylic acid carbon (COOH) will be in the range of 165-175 ppm. The aromatic carbon signals will also show shifts and C-F coupling.
Safety and Handling
-
Chromium Trioxide (CrO₃): This is a highly toxic, corrosive, and carcinogenic substance.[1] Always handle it in a fume hood with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Always add acid to water, never the other way around, to prevent violent splashing.
-
General Precautions: The reaction is exothermic and should be cooled effectively. Use of a blast shield is recommended. All waste containing chromium salts must be disposed of according to institutional and local environmental regulations for heavy metal waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start (no color change) | Impure starting material or inactive Jones reagent. | Ensure the aldehyde is pure. Prepare a fresh batch of Jones reagent. A small amount of gentle warming might be needed to initiate the reaction. |
| Low Yield | Incomplete reaction or loss during work-up. | Monitor the reaction by TLC. Ensure complete extraction. Be careful not to use an excessive amount of solvent during recrystallization. |
| Product is difficult to crystallize | Presence of impurities or incorrect solvent system. | Try different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Green solid precipitates during reaction | The chromium salts are insoluble in acetone. | This is normal. The salts will be removed during the aqueous work-up. |
References
-
Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available from: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Organic Chemistry Portal. Jones Oxidation. Available from: [Link]
-
Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. (2020). Available from: [Link]
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (CN104844621A).
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (EP1057800A1).
-
SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (EP0176026B1).
-
Chemistry Steps. Jones Oxidation. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
- Zhang, L., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2020.
-
Organic Syntheses Procedure. Cyclooctanone. Available from: [Link]
-
ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. Available from: [Link]
-
PrepChem.com. Preparation of chromium trioxide (chromium(VI) oxide; chromic anhydride). Available from: [Link]
-
ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Monitoring Reactions of 2,4-Difluoro-5-nitrobenzaldehyde by Thin-Layer Chromatography
Welcome to the technical support center for monitoring reactions of 2,4-Difluoro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of thin-layer chromatography (TLC) in tracking the progress of reactions involving this versatile synthetic building block. Here, we combine fundamental principles with practical, field-tested insights to help you navigate the nuances of your experiments and achieve reliable, reproducible results.
The Critical Role of TLC in Monitoring Reactions of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity is dominated by the electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. Given that the starting material and the resulting products often exhibit different polarities, thin-layer chromatography serves as a rapid, simple, and cost-effective method to monitor the reaction's progress in real-time.[1]
Understanding the Underlying Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
A solid understanding of the reaction mechanism is paramount to effective troubleshooting. In the case of this compound, the reaction with nucleophiles typically proceeds via the SNAr pathway. This mechanism is distinct from SN1 and SN2 reactions and involves two key steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this intermediate.[2][3]
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.
The presence of electron-withdrawing groups, such as the nitro group, is essential for accelerating the rate of nucleophilic aromatic substitution.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using TLC to monitor reactions of this compound.
Q1: What is a good starting mobile phase for the TLC analysis of my reaction?
A good starting point for many neutral organic molecules is a mixture of a non-polar and a polar solvent. For this compound and its derivatives, a mixture of n-hexane and ethyl acetate is often effective. A typical starting ratio would be 7:3 (n-hexane:ethyl acetate). You can then adjust the polarity based on the initial results:
-
If the spots remain at the baseline (low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the spots run to the top of the plate (high Rf): Decrease the polarity by increasing the proportion of n-hexane.
The goal is to achieve an Rf value for the starting material between 0.2 and 0.6 to allow for clear separation from the product(s).[4]
Q2: How can I visualize the spots on the TLC plate? this compound and its products are colorless.
Several visualization techniques can be employed:
-
UV Light (Non-destructive): Since this compound and its likely aromatic products contain a chromophore, they will absorb UV light. When using a TLC plate with a fluorescent indicator (e.g., F254), the compounds will appear as dark spots under a UV lamp (254 nm). This is the quickest and easiest first-line method of visualization.
-
p-Anisaldehyde Stain (Destructive): This is an excellent general-purpose stain for a variety of functional groups, including aldehydes, ketones, alcohols, and amines. It often produces different colors for different compounds upon heating, which can be very informative for distinguishing between reactants and products.[5]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Destructive): This stain is specific for aldehydes and ketones, which will appear as orange or yellow spots.[3] This can be useful for confirming the presence of the aldehyde functional group.
-
Stannous Chloride/β-Naphthol Stain (Destructive): This is a specific method for visualizing nitro compounds. The nitro group is first reduced to a primary amine with stannous chloride, then diazotized and coupled with β-naphthol to form a brightly colored azo dye.[6]
Q3: What are the expected relative Rf values for the starting material and the product?
The relative Rf values will depend on the nature of the nucleophile used in the reaction. Generally, the polarity of the product will differ from the starting material.
| Compound Type | Expected Relative Polarity | Expected Relative Rf |
| This compound (Starting Material) | Moderately Polar | Intermediate |
| Product of reaction with an amine (e.g., aniline) | More Polar | Lower |
| Product of reaction with an alcohol (e.g., methanol) | More Polar | Lower |
Note: This is a general guideline. The actual Rf values will depend on the specific nucleophile and the chosen mobile phase.
Troubleshooting Guide
Encountering issues with your TLC analysis is a common part of the research process. This section provides a systematic approach to troubleshooting common problems.
Problem 1: No spots are visible on the TLC plate.
| Possible Cause | Troubleshooting Step |
| Insufficiently concentrated sample. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7] |
| Inappropriate visualization technique. | Try a different visualization method. If using UV light, the compound may not be UV-active. If using a chemical stain, the compound may not react with it. |
| The compound has evaporated from the plate. | This can occur with volatile compounds. Visualize the plate immediately after development. |
| The reaction has not proceeded, or the starting material has been consumed and the product is not visible with the chosen method. | Confirm the presence of starting material or product using another analytical technique (e.g., NMR, LC-MS) on a reaction aliquot. |
Problem 2: The spots are streaking or tailing.
| Possible Cause | Troubleshooting Step |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and is interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase. For basic compounds (e.g., amines), adding a small amount of triethylamine (0.1-1%) can help.[1] |
| The sample was not spotted in a small, tight spot. | Ensure the spotting capillary is fine and apply the sample carefully to a small area. |
| The compound is degrading on the silica plate. | Silica gel is acidic and can cause decomposition of sensitive compounds. Consider using a different stationary phase, such as alumina, or neutralizing the silica plate with triethylamine. |
Problem 3: The Rf values are too high or too low.
| Possible Cause | Troubleshooting Step |
| The mobile phase is too polar (high Rf). | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The mobile phase is not polar enough (low Rf). | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Problem 4: Unexpected spots appear on the TLC plate.
| Possible Cause | Troubleshooting Step |
| Contamination of the sample or TLC plate. | Ensure clean glassware and handle the TLC plate by the edges to avoid transferring oils from your fingers. |
| Formation of side products in the reaction. | This is valuable information. The presence of unexpected spots indicates the formation of byproducts. Consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize their formation. |
| The starting material is impure. | Run a TLC of the starting material alone to confirm its purity. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rx).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of the this compound starting material.
-
In the "Rx" lane, spot a small aliquot of the reaction mixture.
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.
Protocol 2: Preparation and Use of p-Anisaldehyde Stain
-
Preparation: Carefully add 5 mL of concentrated sulfuric acid and 2 mL of glacial acetic acid to 150 mL of ethanol. To this solution, add 4 mL of p-anisaldehyde.[2]
-
Application: After developing and drying the TLC plate, dip it into the stain solution or spray the plate evenly with the stain.
-
Visualization: Gently heat the stained plate with a heat gun until colored spots appear. Different functional groups will often produce distinct colors.[5]
Visualization of Key Processes
TLC Monitoring Workflow
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC problems.
References
- Bielski, R., & Tencer, M. (2018). Nucleophilic Aromatic Substitution. In Understanding Organic Reaction Mechanisms (pp. 231-259). Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
-
Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
Sources
Technical Support Center: Catalyst Selection for Reactions with 2,4-Difluoro-5-nitrobenzaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrobenzaldehyde. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for two of the most common and critical transformations involving this versatile building block: nitro group reduction and nucleophilic aromatic substitution (SNAr). Our focus is on providing practical, field-proven insights to help you navigate the complexities of catalyst and condition selection, ensuring the success and efficiency of your experiments.
Section 1: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a foundational step in the derivatization of this compound. However, the presence of a reducible aldehyde and activated fluorine atoms demands careful selection of the catalytic system to ensure high chemoselectivity and prevent unwanted side reactions.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What are the primary catalytic systems for reducing the nitro group on this compound, and how do they compare?
A1: The most common methods are catalytic hydrogenation and metal/acid reductions. Catalytic hydrogenation using heterogeneous catalysts like Palladium on carbon (Pd/C) is a widely used and efficient method.[1] However, selectivity can be a concern. Transfer hydrogenation, using a hydrogen donor like ammonium formate with Pd/C, is another effective approach that can sometimes offer improved selectivity and milder conditions.[2] For ultimate chemoselectivity, especially to preserve the aldehyde group, stoichiometric reductants like tin(II) chloride (SnCl₂) are highly reliable.[1][3]
| Catalyst/Reagent System | Typical Conditions | Advantages | Potential Issues |
| H₂, Pd/C | 1-4 atm H₂, MeOH/EtOH, RT | High activity, readily available.[1][4][5] | Over-reduction of aldehyde, hydrodefluorination.[1] |
| H₂, Raney Nickel | 1-4 atm H₂, EtOH, RT | Good for substrates prone to dehalogenation with Pd/C.[1] | Pyrophoric, can still reduce aldehydes. |
| H₂, Pt/C (sulfided) | Low temp & pressure | High selectivity, minimizes hydrodehalogenation.[6] | May have lower activity than Pd/C. |
| Ammonium Formate, Pd/C | Reflux in MeOH/EtOH | Milder than high-pressure H₂, good selectivity.[2] | Requires stoichiometric formate salt. |
| SnCl₂·2H₂O | Reflux in EtOH | Excellent chemoselectivity for nitro group over aldehyde.[1][2] | Generates tin waste, requires stoichiometric amounts.[3] |
| Fe / Acid (HCl, AcOH) | Acidic conditions, heat | Cost-effective, good selectivity.[1] | Generates iron sludge, acidic workup. |
Troubleshooting Guide: Nitro Group Reduction
Problem 1: My catalytic hydrogenation is incomplete or has stalled.
-
Possible Cause: Catalyst deactivation or poisoning. Sulfur-containing impurities in the substrate or solvent, or accumulation of intermediates on the catalyst surface can inhibit its activity.
-
Troubleshooting Steps:
-
Verify Hydrogen Source: Ensure your hydrogen balloon or supply is not depleted and that the system is properly sealed.
-
Use Fresh Catalyst: Catalysts, especially Pd/C, can lose activity over time. Use a fresh batch from a reliable supplier.
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.[2]
-
Solvent Choice: Ensure the solvent (typically methanol or ethanol) is of high purity and degassed to remove oxygen, which can interfere with the reaction.
-
Problem 2: I'm observing significant hydrodefluorination (loss of F atoms).
-
Possible Cause: The catalyst and/or conditions are too harsh. Palladium catalysts, in particular, can be aggressive and promote C-F bond cleavage, especially at elevated temperatures or pressures.
-
Troubleshooting Steps:
-
Switch Catalyst: Raney Nickel is often used as an alternative to Pd/C to prevent dehalogenation of aromatic halides.[1] A sulfided platinum catalyst (Pt/C) is also highly effective at chemoselectively reducing nitro groups while preserving activated halides.[6]
-
Modify Conditions: Reduce the reaction temperature and hydrogen pressure. Running the reaction at room temperature and atmospheric pressure (e.g., with a hydrogen balloon) is often sufficient and minimizes side reactions.[4]
-
Consider Catalyst Modifiers: In some cases, adding a small amount of a catalyst "poison" (like a sulfur source) can paradoxically increase selectivity by deactivating the most aggressive sites on the catalyst that cause dehalogenation.
-
Problem 3: The aldehyde group is being reduced to an alcohol along with the nitro group.
-
Possible Cause: The chosen catalytic system is not chemoselective. Standard catalytic hydrogenation with Pd/C or Raney Ni will often reduce both functional groups.[1]
-
Troubleshooting Steps:
-
Use a Chemoselective Reagent: The most reliable method to avoid aldehyde reduction is to switch to a non-catalytic system. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method for selectively reducing nitro groups in the presence of aldehydes.[1][2] Iron powder in acidic media also provides excellent selectivity.[1]
-
Explore Specialized Catalysts: Certain specialized catalysts, such as those based on phosphorus-doped carbon nanotubes (P-CNTs), have been shown to selectively reduce nitro groups while leaving other functionalities like cyano and acyl groups untouched.
-
Workflow & Mechanism Diagram
Caption: Catalytic reduction of the nitro group and potential side reactions.
Section 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms on the this compound ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro and aldehyde groups. This reaction is a powerful tool for introducing a wide variety of functional groups.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: Do I need a catalyst for SNAr reactions on this substrate?
A1: Not in the traditional sense. The substrate is already highly activated. The key is using a suitable base to deprotonate your nucleophile (if it's not already anionic) and an appropriate solvent. For reactions involving two immiscible phases (e.g., an aqueous nucleophile and an organic substrate), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be essential to facilitate the reaction by transporting the nucleophile into the organic phase.[7][8]
Q2: Which fluorine atom is more reactive, the one at C4 or C2?
A2: The fluorine at the C4 position (para to the nitro group) is generally more reactive and will be substituted preferentially. This is because the negative charge of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, can be delocalized onto the oxygen atoms of the para-nitro group through resonance.[9] This provides significant stabilization. While the C2 position is also activated (ortho to both groups), the stabilization is less effective.
Q3: What are the best solvents and bases for this reaction?
A3: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[10] The choice of base depends on the pKa of your nucleophile. For alcohols or amines, a non-nucleophilic strong base like sodium hydride (NaH) or a weaker inorganic base like potassium carbonate (K₂CO₃) is commonly used to generate the active nucleophile in situ.[10][11]
Troubleshooting Guide: SNAr Reactions
Problem 1: My SNAr reaction has a very low yield or does not proceed.
-
Possible Cause: Insufficient reactivity of the nucleophile or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Check Your Base: Ensure the base is strong enough to fully deprotonate your nucleophile. If using K₂CO₃ with an alcohol, for example, consider switching to a stronger, irreversible base like NaH.
-
Solvent Purity: Ensure your polar aprotic solvent is anhydrous. Water can compete as a nucleophile and can also quench the base/nucleophile.
-
Increase Temperature: SNAr reactions often require heating.[2] Gently warming the reaction (e.g., to 60-80 °C) can significantly increase the rate. Monitor for decomposition if heating for extended periods.
-
Re-evaluate Nucleophile: Extremely bulky nucleophiles may struggle to attack the aromatic ring due to steric hindrance.
-
Problem 2: I am getting a mixture of products or substitution at the wrong position (C2).
-
Possible Cause: While C4 substitution is electronically favored, harsh conditions or specific steric interactions can sometimes lead to loss of regioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the thermodynamically preferred C4 product.
-
Re-examine Sterics: If your nucleophile is exceptionally large, it might favor the less sterically hindered C2 position, although this is less common.
-
Confirm Starting Material: Ensure your starting material is indeed this compound and not an isomer.
-
Problem 3: I am observing decomposition of my starting material or product.
-
Possible Cause: The reaction conditions (strong base, high temperature) are too harsh for the aldehyde or nitro functionalities. Aldehydes can undergo side reactions like the Cannizzaro reaction in the presence of a strong base.
-
Troubleshooting Steps:
-
Use a Weaker Base: If possible, use the mildest base that can effectively generate the nucleophile (e.g., K₂CO₃ instead of NaH).
-
Protect the Aldehyde: If the aldehyde is particularly sensitive, consider protecting it as an acetal before performing the SNAr reaction. The protecting group can be removed in a subsequent step under acidic conditions.
-
Lower the Temperature and Reaction Time: Minimize the exposure of the material to harsh conditions by running the reaction at the lowest effective temperature for the shortest time necessary for completion.
-
Mechanism & Regioselectivity Diagram
Caption: SₙAr mechanism showing preferential attack at the C4 position.
References
-
Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114–8118. [Link]
-
Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2012). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Organic Process Research & Development, 16(3), 428-432. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]
-
Le, T. B., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19, 3784-3789. [Link]
-
ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]
-
Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035–2052. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8, 28-44. [Link]
-
Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858–4861. [Link]
-
Zapevalov, A.Y. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(3). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction in Water/aqueous Surfactants/PTC. [Link]
-
ResearchGate. (2021). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
Reddit. (2021, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
Gabbutt, C. D., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1261. [Link]
-
ResearchGate. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]
-
Blank, B., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(7), 2200–2204. [Link]
-
ResearchGate. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
Chemistry Stack Exchange. (2023, September 12). What groups can be reduced by Sn/HCl?. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Stewart, T. L. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Sci-Hub. ChemInform Abstract: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. / ChemInform, 2012 [sci-hub.kr]
- 7. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Crystallographic Guide to Schiff Base Derivatives of Fluoronitrobenzaldehydes: Insights into Molecular Conformation and Supramolecular Assembly
Introduction
In the landscape of contemporary drug discovery and materials science, the precise understanding of molecular architecture is paramount. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional structure of crystalline solids, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. This information is critical for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
This guide focuses on the crystallographic analysis of Schiff base derivatives of fluoronitro-substituted benzaldehydes. While our primary interest lies in the derivatives of 2,4-Difluoro-5-nitrobenzaldehyde, a notable gap in the publicly accessible crystallographic literature for this specific scaffold necessitates a comparative approach. Therefore, we will present a detailed examination of a closely related, structurally characterized compound, (E)-4-bromo-N-(2-hydroxy-5-nitrobenzylidene)aniline, and compare its crystallographic features with those of other relevant substituted benzaldehyde derivatives. This comparative analysis will allow us to infer the likely structural impact of the difluoro and nitro substitution pattern in our target class of compounds and to highlight areas for future crystallographic investigation.
The strategic placement of fluoro and nitro groups on the benzaldehyde ring is of significant interest in medicinal chemistry. The high electronegativity and small size of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The nitro group, a strong electron-withdrawing group, can participate in hydrogen bonding and π-π stacking interactions, influencing crystal packing and potentially contributing to biological activity. Understanding how these substituents collectively influence the solid-state conformation of derivative molecules is crucial for molecular engineering.
Comparative Analysis of Crystal Structures
To provide a framework for understanding the crystallographic characteristics of products derived from this compound, we will analyze the crystal structure of (E)-4-bromo-N-(2-hydroxy-5-nitrobenzylidene)aniline as our primary example. This compound incorporates a nitro group and a halogen, providing a valuable platform for discussing the interplay of intermolecular forces. We will then draw comparisons to other substituted benzaldehyde derivatives to predict the structural influence of the 2,4-difluoro-5-nitro substitution pattern.
Primary Structure Under Investigation: (E)-4-bromo-N-(2-hydroxy-5-nitrobenzylidene)aniline
The condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-bromoaniline yields the Schiff base (E)-4-bromo-N-(2-hydroxy-5-nitrobenzylidene)aniline. Its crystal structure reveals key insights into the conformational preferences and non-covalent interactions that govern its solid-state assembly.
A critical feature of this molecule is the presence of a strong intramolecular O—H···N hydrogen bond between the hydroxyl group and the imine nitrogen. This interaction creates a stable six-membered ring, which significantly influences the planarity of the molecule.
Anticipated Structural Features of this compound Derivatives
Based on the analysis of related structures, we can hypothesize the following for a Schiff base derived from this compound:
-
Molecular Conformation: The presence of a nitro group at the 5-position is expected to cause some degree of torsion with respect to the phenyl ring to minimize steric hindrance, similar to what is observed in other ortho-nitro substituted benzaldehydes.[1] The fluorine atoms at the 2 and 4 positions are relatively small and may not introduce significant steric bulk on their own, but their strong electron-withdrawing nature will influence the electronic properties of the aromatic ring.
-
Intermolecular Interactions: The crystal packing will likely be dominated by a combination of C—H···O and C—H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. The nitro group is a potent hydrogen bond acceptor, and the fluorine atoms can also participate in weaker hydrogen bonding.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of substituted benzaldehyde derivatives, providing a basis for understanding the impact of different substitution patterns on the crystal lattice.
| Parameter | (E)-4-bromo-N-(2-hydroxy-5-nitrobenzylidene)aniline | 2-Hydroxy-5-nitrobenzaldehyde[2] |
| Chemical Formula | C₁₃H₉BrN₂O₃ | C₇H₅NO₄ |
| Molecular Weight | 321.13 g/mol | 167.12 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 6.045(1) | 7.2580(17) |
| b (Å) | 25.134(4) | 8.3960(13) |
| c (Å) | 8.219(1) | 11.704(3) |
| β (°) | 97.48(2) | 95.165(18) |
| Volume (ų) | 1238.1(3) | 710.3(3) |
| Z | 4 | 4 |
| Key Interactions | Intramolecular O-H···N H-bond; Intermolecular C-H···O H-bonds | Intramolecular O-H···O H-bond; Intermolecular C-H···O and π-π stacking |
Experimental Protocols
The successful X-ray crystallographic analysis of a novel compound hinges on a robust and reproducible experimental workflow, from synthesis to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of Schiff bases from substituted benzaldehydes is typically achieved through a condensation reaction with a primary amine.
Step-by-Step Synthesis Protocol (General):
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Reaction: Add a catalytic amount of glacial acetic acid to the solution and reflux the mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced by rotary evaporation to induce precipitation.
-
Purification: Collect the crude product by filtration and wash it with cold solvent to remove any unreacted starting materials.
-
Crystallization: Recrystallize the purified Schiff base from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of DMF and ethanol) to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent at room temperature is often an effective method for growing high-quality crystals.
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for Schiff base synthesis and crystallization.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit. This iterative process continues until the model converges to a stable and chemically reasonable structure.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure the absence of significant errors.
Logical Flow of X-ray Crystallography
Caption: From data collection to final structure in X-ray crystallography.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystallographic analysis of Schiff base derivatives of substituted benzaldehydes, with a specific focus on drawing parallels to the yet-to-be-fully-characterized derivatives of this compound. The analysis of analogous compounds suggests that derivatives of this target scaffold are likely to exhibit interesting intramolecular hydrogen bonding patterns and that their crystal packing will be influenced by a network of weaker intermolecular interactions involving the nitro and fluoro substituents.
The absence of a published crystal structure for a simple derivative of this compound in the public domain represents a clear research opportunity. Such a study would provide direct experimental evidence of the conformational and packing effects of this specific substitution pattern, which is of considerable interest to the fields of medicinal chemistry and crystal engineering. Researchers are encouraged to pursue the synthesis, crystallization, and crystallographic analysis of these compounds to fill this knowledge gap and to further enrich our understanding of structure-property relationships in this important class of molecules.
References
-
Sainz-Díaz, C. I., et al. (2004). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Arkivoc, 2004(12), 115-131. Available at: [Link]
-
Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1657. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,4-Difluoro-5-nitrobenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for the safe handling of 2,4-Difluoro-5-nitrobenzaldehyde, ensuring the integrity of your research and the safety of your laboratory personnel. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic compound. Its chemical structure, featuring two fluorine atoms and a nitro group on a benzaldehyde ring, dictates its reactivity and toxicological profile. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related compounds and the available Safety Data Sheet (SDS) from Combi-Blocks, Inc. allow for a robust risk assessment[1].
The primary hazards associated with compounds in this class include:
-
Skin Irritation: Halogenated and nitrated aromatic compounds can cause significant skin irritation upon contact[2][3].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious damage[2][3].
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[2].
-
Harmful if Swallowed: Ingestion can lead to systemic toxicity[3].
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every researcher must review the SDS and understand the potential routes of exposure in the context of their specific experimental setup.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment and the potential for exposure. Below is a detailed breakdown of the required PPE, from minimum requirements to recommendations for larger-scale operations.
Hand Protection: Navigating Chemical Compatibility
The dual nature of this compound (a nitrated and halogenated aromatic compound) presents a challenge for glove selection. OSHA guidance suggests that butyl rubber gloves are effective against nitro-compounds[4]. However, butyl rubber's performance against halogenated solvents is poor[4]. Conversely, nitrile gloves provide good short-term splash protection against a range of chemicals but are not recommended for prolonged contact with halogenated hydrocarbons[5].
Recommendation: For most laboratory-scale operations involving this compound, double-gloving is the most prudent approach. This involves wearing a close-fitting nitrile glove as a base layer, with a heavier, chemical-resistant glove, such as neoprene or a laminate glove (e.g., SilverShield/4H), worn over it. This combination provides both dexterity and a robust barrier against potential exposure. Always inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles are essential when there is a risk of splashing, such as during solution preparation or transfer.
-
Full Face Protection: A face shield, worn in conjunction with safety goggles, is required when handling larger quantities or when there is a significant risk of splashing or aerosol generation.
Body Protection: Preventing Skin Contact
A standard, flame-resistant laboratory coat is the minimum requirement for body protection. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall should be worn over the lab coat.
Respiratory Protection: Mitigating Inhalation Risks
Operations with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement. For situations with high concentrations of airborne particles, a powered air-purifying respirator (PAPR) may be necessary.
PPE Selection Summary
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Double-gloved (Nitrile base, Neoprene/laminate outer) | Safety glasses with side shields or chemical splash goggles | Flame-resistant lab coat | Not required if in a certified fume hood |
| Chemical synthesis and workup | Double-gloved (Nitrile base, Neoprene/laminate outer) | Chemical splash goggles and face shield | Chemically resistant apron over lab coat | Not required if in a certified fume hood |
| Spill cleanup | Double-gloved (Nitrile base, Neoprene/laminate outer) | Chemical splash goggles and face shield | Disposable coveralls | NIOSH-approved respirator with organic vapor cartridges |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling this compound.
-
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid generating dust in the open lab. Use a disposable weighing boat.
-
Solution Preparation: Add the compound to the solvent slowly and carefully. Avoid splashing. If heating is required, use a controlled heating mantle and ensure that the apparatus is securely clamped.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
This compound is a halogenated, nitrated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weighing boats), and reaction residues, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Halogenated Organic Waste" and should list this compound as a component.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration[6][7][8]. Under no circumstances should this compound or its waste be poured down the drain [9].
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 2,4-Difluoro-5-nitrobenzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
